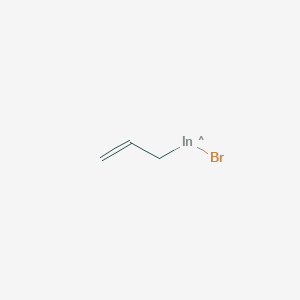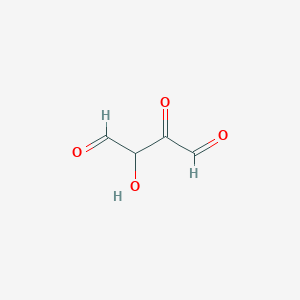
2-Hydroxy-3-oxobutanedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-oxobutanedial, also known as 2-hydroxy-3-oxobutanal, is an organic compound with the molecular formula C4H6O3. It is a versatile intermediate in organic synthesis and has various applications in scientific research and industry. The compound is characterized by the presence of both hydroxyl and oxo functional groups, making it a valuable building block for the synthesis of more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-hydroxy-3-oxobutanedial typically involves the oxidation of acetoacetate in the presence of an oxidant. The process can be summarized in the following steps :
Oxidation Reaction: Acetoacetate is added to a solvent, followed by the addition of an oxidant. The reaction mixture is stirred until the oxidation is complete.
Condensation Reaction: The oxidized product is then reacted with a carbonic ester in the presence of an alkali to form an intermediate compound.
Hydrolysis Reaction: The intermediate compound is hydrolyzed in water containing a catalyst, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient, environmentally friendly, and cost-effective. The process involves the use of readily available raw materials and optimized reaction conditions to achieve high yields and purity. The key advantages of these methods include simplicity, ease of operation, and scalability for mass production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-oxobutanedial undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of diols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidants include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, diols, and substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Hydroxy-3-oxobutanedial has a wide range of applications in scientific research, including:
Biology: The compound is used in studies related to metabolic pathways and enzyme mechanisms.
Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-hydroxy-3-oxobutanedial involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The hydroxyl and oxo functional groups play a crucial role in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-oxopentane diacid: Similar in structure but with an additional carbon atom and carboxylic acid groups.
3-Hydroxybutanone (Acetoin): A related compound with similar functional groups but different reactivity and applications.
2,3-Butanediol: Another related compound with hydroxyl groups but lacking the oxo group.
Uniqueness
2-Hydroxy-3-oxobutanedial is unique due to its combination of hydroxyl and oxo functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and serve as a building block for complex molecules makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
405512-00-7 |
|---|---|
Formule moléculaire |
C4H4O4 |
Poids moléculaire |
116.07 g/mol |
Nom IUPAC |
2-hydroxy-3-oxobutanedial |
InChI |
InChI=1S/C4H4O4/c5-1-3(7)4(8)2-6/h1-3,7H |
Clé InChI |
JWBVDBDNUQOADG-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C(C(=O)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


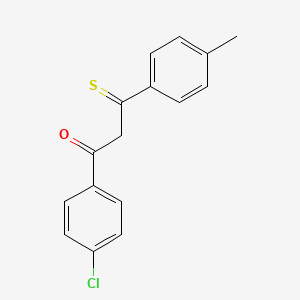


![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14252368.png)
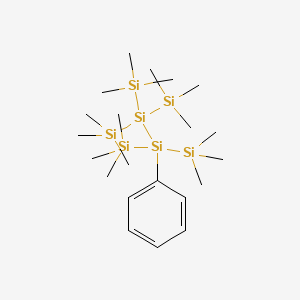
![7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one](/img/structure/B14252375.png)
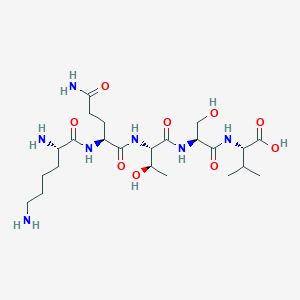
![4-[2-(Pyren-1-YL)ethyl]pyridine](/img/structure/B14252384.png)
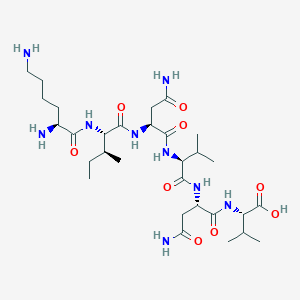


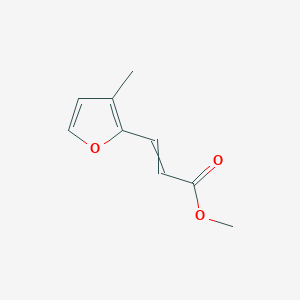
![3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione](/img/structure/B14252409.png)
